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Compound of Interest

Compound Name:
2',6'-Dichloro-3'-

fluoroacetophenone

Cat. No.: B032307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chemical

compound 2',6'-Dichloro-3'-fluoroacetophenone. Due to the limited availability of

experimentally-derived public data, this document presents a combination of expected spectral

characteristics based on the compound's structure, alongside detailed, generalized

experimental protocols for acquiring such data. This guide is intended to support researchers in

the identification, characterization, and quality control of this compound in a laboratory setting.

Compound Overview
2',6'-Dichloro-3'-fluoroacetophenone is an organic compound that serves as a key

intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical

structure, characterized by a halogenated phenyl ring attached to a ketone functional group,

makes it a versatile building block in medicinal chemistry.

Table 1: General Properties of 2',6'-Dichloro-3'-fluoroacetophenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b032307?utm_src=pdf-interest
https://www.benchchem.com/product/b032307?utm_src=pdf-body
https://www.benchchem.com/product/b032307?utm_src=pdf-body
https://www.chemimpex.com/products/45627
https://www.benchchem.com/product/b032307
https://www.benchchem.com/product/b032307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 290835-85-7 [3][4][5]

Molecular Formula C₈H₅Cl₂FO [3][6]

Molecular Weight 207.03 g/mol [3][4]

Appearance Colorless to light yellow liquid [3][7]

Boiling Point 255 °C [4][6]

Density 1.403 g/mL at 25 °C [4]

Refractive Index 1.529 (at 20 °C) [4]

Predicted and Expected Spectral Data
While specific, experimentally verified spectral data for 2',6'-Dichloro-3'-fluoroacetophenone
is not widely available in public databases, the following tables outline the predicted and

expected spectral characteristics based on its chemical structure and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables predict the ¹H and ¹³C NMR spectral data for 2',6'-Dichloro-3'-
fluoroacetophenone.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~2.6 Singlet 3H -CH₃ (Acetyl group)

~7.1 - 7.3 Doublet of doublets 1H Aromatic CH

~7.4 - 7.6 Doublet of doublets 1H Aromatic CH

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~30 -CH₃ (Acetyl group)

~115 - 140 Aromatic carbons

~155 - 160 (d, J≈250 Hz) C-F

~195 C=O (Ketone)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2',6'-Dichloro-3'-fluoroacetophenone is expected to exhibit characteristic

absorption bands for its ketone and aromatic functionalities. A product specification from a

commercial supplier notes the availability of an authentic infrared spectrum, though the data is

not publicly shared.[3]

Table 4: Expected IR Absorption Bands

Frequency (cm⁻¹) Bond Functional Group

~3100 - 3000 C-H stretch Aromatic

~1700 C=O stretch Ketone

~1600 - 1450 C=C stretch Aromatic ring

~1200 - 1000 C-F stretch Aryl fluoride

~800 - 600 C-Cl stretch Aryl chloride

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Expected Mass Spectrometry Data
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m/z Interpretation

206 [M]⁺ (with ³⁵Cl₂)

208 [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)

210 [M+4]⁺ (with ³⁷Cl₂)

191 [M - CH₃]⁺

163 [M - CH₃CO]⁺

Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to

obtain the spectral data for 2',6'-Dichloro-3'-fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2',6'-Dichloro-3'-fluoroacetophenone sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm diameter)

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2',6'-Dichloro-3'-fluoroacetophenone for ¹H

NMR (or 50-100 mg for ¹³C NMR) and transfer it into a clean, dry vial.
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Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

Gently vortex the mixture until the sample is completely dissolved.

Using a pipette, transfer the solution into an NMR tube.

Instrument Setup:

Place the NMR tube into the spectrometer's spinner turbine.

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

2',6'-Dichloro-3'-fluoroacetophenone sample
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FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or other suitable solvent for cleaning

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small drop of the liquid 2',6'-Dichloro-3'-fluoroacetophenone sample directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

Data Processing and Cleaning:

The instrument software will automatically perform a background correction.

Label the significant peaks in the spectrum.

Thoroughly clean the ATR crystal with a soft cloth or wipe moistened with isopropanol and

allow it to dry completely.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2',6'-Dichloro-3'-fluoroacetophenone sample

Volatile organic solvent (e.g., methanol or acetonitrile)
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Mass spectrometer (e.g., with Electron Ionization - EI source)

Vials and syringes

Procedure:

Sample Preparation:

Prepare a dilute solution of 2',6'-Dichloro-3'-fluoroacetophenone in a volatile organic

solvent.

Instrument Setup:

Set the appropriate parameters for the mass spectrometer, including the ionization method

(EI), mass range, and detector settings.

Sample Introduction:

Introduce the sample into the mass spectrometer, typically via direct infusion or through a

gas chromatograph (GC-MS).

Data Acquisition:

The instrument will vaporize the sample, ionize the molecules, and separate the resulting

ions based on their mass-to-charge ratio.

The detector will record the abundance of each ion.

Data Analysis:

Analyze the resulting mass spectrum to identify the molecular ion peak and major

fragment ions.

Correlate the fragmentation pattern with the structure of the molecule.

Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
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NMR Spectroscopy Workflow

IR Spectroscopy Workflow

Mass Spectrometry Workflow

Sample Preparation Data Acquisition Data Processing & Analysis
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Click to download full resolution via product page

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.
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Spectroscopic Techniques

Obtained Spectral Data

2',6'-Dichloro-3'-fluoroacetophenone
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Caption: Integration of spectral data for structural characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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